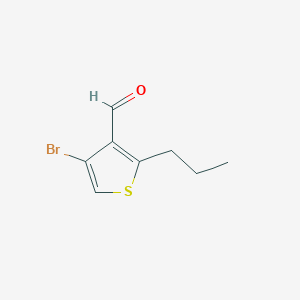

4-Bromo-2-propylthiophene-3-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-propylthiophene-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrOS/c1-2-3-8-6(4-10)7(9)5-11-8/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLOSRSNDUDJNMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(=CS1)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Chemical Synthesis of 4 Bromo 2 Propylthiophene 3 Carbaldehyde

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, readily available precursors. For 4-Bromo-2-propylthiophene-3-carbaldehyde, the key functional groups attached to the thiophene (B33073) core are a propyl group at the C2 position, a formyl group at the C3 position, and a bromine atom at the C4 position.

The primary disconnection points are the carbon-bromine (C-Br) bond and the carbon-formyl (C-CHO) bond. This suggests a precursor such as 2-propylthiophene-3-carbaldehyde , which could be subjected to a late-stage bromination. Alternatively, 4-bromo-2-propylthiophene could be formylated. A further disconnection of the propyl group leads back to a simpler thiophene derivative.

A practical synthetic strategy, adapted from similar multi-step syntheses, involves a sequential functionalization starting from thiophene. researchgate.netmdpi.com This approach is outlined as follows:

Alkylation: Introduction of the propyl group at the C2 position of thiophene.

Formylation: Introduction of the formyl group at the C3 position.

Bromination: Introduction of the bromine atom at the C4 position.

This stepwise approach allows for high regiochemical control at each stage, which is essential for the unambiguous synthesis of the final, highly substituted product. A solvent-free continuous bromination of thiophene in a microreactor has also been developed, which can offer high selectivity and yield for certain brominated thiophenes. eurekaselect.com

Precursor Chemistry and Starting Material Considerations for Thiophene Derivatives

The selection of appropriate starting materials is fundamental to a successful synthesis. Thiophene is an ideal and cost-effective starting point for building complex derivatives due to its inherent aromaticity and well-documented reactivity in electrophilic substitution and metalation reactions. mdpi.comnih.gov

The synthesis of the key precursor, 2-propylthiophene (B74554) , is typically achieved through the lithiation of thiophene followed by alkylation. researchgate.netmdpi.com This process involves the deprotonation of thiophene at one of its highly acidic α-protons (at the C2 or C5 position) using a strong base like n-butyllithium (n-BuLi), followed by the addition of an electrophile, in this case, an n-propyl halide. mdpi.com

Table 1: Synthesis of 2-Propylthiophene

| Step | Reagents & Conditions | Purpose | Yield | Reference |

|---|---|---|---|---|

| 1. Lithiation | Thiophene, n-BuLi (1.1 equiv.), THF, -78 °C, 1 h | Generates 2-lithiothiophene intermediate | - | researchgate.netmdpi.com |

This method provides the 2-propylthiophene scaffold in high yield, which can then be carried forward for subsequent functionalization steps. mdpi.com

Direct and Indirect Bromination Pathways on Thiophene Scaffolds

Bromination is a classic electrophilic aromatic substitution reaction for thiophenes. The electron-rich nature of the thiophene ring makes it highly susceptible to attack by electrophiles like bromine. studysmarter.co.uk The position of bromination can be controlled through the choice of reagents, reaction conditions, and the directing effects of existing substituents on the ring. tandfonline.comjcu.edu.au

The regioselectivity of thiophene bromination is dictated by the stability of the Wheland intermediate formed during the reaction. The α-positions (C2 and C5) are significantly more reactive towards electrophiles than the β-positions (C3 and C4) because the positive charge in the intermediate can be more effectively delocalized by the sulfur atom. tandfonline.com

For a precursor like 2-propylthiophene-3-carbaldehyde , the existing substituents play a crucial role in directing the incoming bromine atom.

The propyl group at C2 is an electron-donating group (EDG) and is ortho-, para-directing. It activates the ring, primarily at the C3 and C5 positions.

The formyl group at C3 is an electron-withdrawing group (EWG) and is meta-directing. It deactivates the ring, particularly at the C2 and C4 positions relative to its own position.

In the synthesis of the closely related compound 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, bromination is the final step. mdpi.com The reaction on the trisubstituted thiophene precursor occurs specifically at the C4 position. This regioselectivity arises from the combined electronic effects of the substituents and potential steric hindrance at the more activated C5 position. The bromination is achieved using elemental bromine in acetic acid, a common method for halogenating activated aromatic rings. mdpi.comresearchgate.net Other methods, such as using N-Bromosuccinimide (NBS), are also effective for the regioselective bromination of substituted thiophenes, often with high selectivity for the available ring positions. tandfonline.com

While direct bromination of highly activated thiophenes can proceed without a catalyst, various systems can be employed to enhance selectivity and reaction rates, especially for less reactive substrates. eurekaselect.comingentaconnect.com

Table 2: Selected Bromination Conditions for Thiophene Derivatives

| Brominating Agent | Catalyst/Solvent | Target Product | Key Features | Reference(s) |

|---|---|---|---|---|

| Bromine (Br₂) | Acetic Acid / Chloroform (B151607) | 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide | Effective for late-stage bromination of functionalized thiophenes. | mdpi.com |

| N-Bromosuccinimide (NBS) | Acetic Acid | 2-Bromosubstituted thiophenes | High regioselectivity for the α-position (>99%). | tandfonline.com |

| Bromine (Br₂) | Carbon Tetrachloride (CCl₄) | 2-Bromothiophene / 2,5-Dibromothiophene | Stoichiometry of Br₂ controls mono- vs. di-substitution. | ingentaconnect.com |

| Bromine (Br₂) | Zeolites | Varies | Shape-selective catalysis, can favor specific isomers. | google.com |

For the synthesis of the target molecule, a direct approach using Br₂ in a suitable solvent like acetic acid or chloroform on the 2-propylthiophene-3-carbaldehyde intermediate would be the most direct pathway, mirroring established procedures. mdpi.com

Advanced Formylation Reactions for Thiophene Carbaldehydes

The introduction of a formyl group (an aldehyde) onto a thiophene ring is a key transformation for creating valuable intermediates. mdpi.comnih.gov While several methods exist, the Vilsmeier-Haack reaction is a classic and powerful choice for formylating electron-rich heterocycles. thieme-connect.de

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, an electrophilic iminium salt, to introduce a formyl group. organic-chemistry.org The reagent is typically generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF) , and an activating agent like phosphoryl chloride (POCl₃) . thieme-connect.dersc.org

The mechanism involves the attack of the electron-rich thiophene ring on the electrophilic Vilsmeier reagent. The resulting intermediate is then hydrolyzed during aqueous workup to yield the aromatic aldehyde. organic-chemistry.orgyoutube.com

The reaction's regioselectivity depends on the substrate. For unsubstituted thiophene, formylation occurs preferentially at the α-position. thieme-connect.de However, for a substituted thiophene like 2-propylthiophene , a mixture of products could arise.

To achieve the required regioselectivity for synthesizing This compound , a more advanced, directed formylation strategy is often superior. A powerful method involves directed ortho-metalation. In a procedure for a similar compound, a thiophene derivative is first treated with n-BuLi for lithiation, and the resulting organolithium intermediate is then quenched with DMF to install the formyl group with high precision. mdpi.comjcu.edu.au This lithiation-formylation sequence offers greater control than a standard Vilsmeier-Haack reaction for producing a specific isomer of a polysubstituted thiophene. mdpi.com

Table 3: Comparison of Formylation Methods

| Method | Reagents | Mechanism | Control & Selectivity | Reference(s) |

|---|---|---|---|---|

| Vilsmeier-Haack | DMF, POCl₃ | Electrophilic aromatic substitution with chloroiminium salt | Good for simple substrates; may give mixtures with complex substitution patterns. | organic-chemistry.orgrsc.orgrsc.org |

Lithiation-Directed Formylation via Organometallic Intermediates

A primary and effective route to introduce the formyl group at the 3-position of the 2-propylthiophene precursor involves a lithiation reaction followed by quenching with a suitable formylating agent. This method leverages the directing effects of substituents on the thiophene ring to achieve high regioselectivity.

The synthesis typically commences with the preparation of 2-propylthiophene. This can be achieved by the lithiation of thiophene using a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C), followed by the addition of an alkylating agent like propyl bromide. nih.govresearchgate.net This initial step yields 2-propylthiophene with good efficiency. nih.govresearchgate.net

To introduce the formyl group at the 3-position, a subsequent lithiation is performed on 2-propylthiophene. However, direct lithiation of 2-propylthiophene with n-BuLi would preferentially occur at the more acidic 5-position. To achieve formylation at the 3-position, a directing group at the 2-position is often necessary. In a closely related synthesis of a more complex derivative, an amide group at the 2-position directs the lithiation to the adjacent 3-position. researchgate.net In the absence of such a strong directing group, achieving selective lithiation at the 3-position of 2-propylthiophene can be challenging.

An alternative strategy involves a halogen-metal exchange. If a precursor like 2-propyl-3-bromothiophene is available, treatment with an organolithium reagent would generate the 3-lithiated intermediate, which can then be formylated.

Once the desired 3-lithiated 2-propylthiophene intermediate is generated, it is reacted with a formylating agent. A common and effective choice is N,N-dimethylformamide (DMF). researchgate.net The reaction is typically carried out at low temperatures and then allowed to warm to room temperature. researchgate.net An aqueous workup then hydrolyzes the intermediate to afford the 2-propylthiophene-3-carbaldehyde.

The final step to obtain the target molecule is the selective bromination at the 4-position. With the 2- and 3-positions occupied, the 4-position becomes a viable site for electrophilic substitution. The bromination can be carried out using elemental bromine in a suitable solvent like acetic acid. researchgate.net

| Step | Reactants | Reagents | Product | Typical Yield | Reference |

| 1 | Thiophene, Propyl bromide | n-BuLi in THF | 2-Propylthiophene | 85% | nih.govresearchgate.net |

| 2 | 2-Propylthiophene | Directing group followed by n-BuLi, then DMF | 2-Propylthiophene-3-carbaldehyde | - | Inferred |

| 3 | 2-Propylthiophene-3-carbaldehyde | Bromine in Acetic Acid | This compound | 80% (on a related substrate) | researchgate.net |

Other Selective Formylation Techniques

Beyond lithiation-directed formylation, other methods can be employed to introduce a formyl group onto a thiophene ring. The Vilsmeier-Haack reaction is a prominent example. This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). mdpi.comrsc.orgnih.govwikipedia.orgorganic-chemistry.org

The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. For 2-propylthiophene, the electron-donating nature of the propyl group activates the thiophene ring towards electrophilic attack. The formylation will predominantly occur at the 5-position due to electronic and steric factors. To achieve formylation at the 3-position using this method, the 5-position would need to be blocked, or a strong directing group at the 2-position would be required to overcome the inherent regioselectivity.

Other formylation techniques for thiophenes have been explored, sometimes employing different formylating agents to influence the regioselectivity. masterorganicchemistry.com However, for the specific case of 2-propylthiophene, achieving high selectivity for the 3-position without a directing group remains a synthetic challenge.

Multi-Step Synthetic Sequences and Yield Optimization Studies

The synthesis of this compound is inherently a multi-step process. A plausible synthetic sequence, based on the synthesis of a related compound, is as follows: researchgate.net

Propylation of Thiophene: Lithiation of thiophene followed by reaction with propyl bromide to give 2-propylthiophene. nih.govresearchgate.net The yield for this step is reported to be around 85%. researchgate.net

Directed Formylation: Introduction of a directing group at the 2-position (if necessary), followed by lithiation at the 3-position and subsequent formylation with DMF. The yield for a similar formylation step on a related substrate was reported to be 77%. researchgate.net

Bromination: Electrophilic bromination at the 4-position using bromine in acetic acid. A yield of 80% has been reported for this step on a similar trisubstituted thiophene. researchgate.net

Optimization of such a multi-step synthesis involves a careful study of each reaction step. Key parameters to consider for yield improvement include:

Reaction Temperature: Lithiation reactions are highly temperature-sensitive. Maintaining a very low temperature (e.g., -78 °C) is crucial to prevent side reactions and ensure regioselectivity. researchgate.net

Reagent Stoichiometry: The molar equivalents of the organolithium reagent, electrophiles, and brominating agents need to be carefully controlled to maximize product formation and minimize byproducts.

Solvent Choice: The choice of solvent can significantly impact the solubility of reagents and intermediates, as well as the reaction rate and selectivity. Tetrahydrofuran (THF) is a common solvent for lithiation reactions. nih.govresearchgate.net

Purification Methods: Efficient purification at each step, typically through column chromatography, is essential to obtain pure intermediates for the subsequent reactions.

Considerations for Scalability and Sustainable Synthetic Route Development

Transitioning a laboratory-scale synthesis to an industrial, large-scale process introduces a new set of challenges and considerations. For the synthesis of this compound, key aspects include:

Reagent Cost and Availability: The cost and availability of starting materials and reagents, such as thiophene, n-butyllithium, and bromine, are critical factors for economic viability.

Process Safety: The use of pyrophoric reagents like n-butyllithium and corrosive substances like bromine requires stringent safety protocols and specialized equipment for large-scale handling.

Waste Management: The generation of waste, including solvent waste and byproducts from the reaction and purification steps, needs to be minimized and managed in an environmentally responsible manner.

In recent years, there has been a growing emphasis on developing more sustainable synthetic methods in chemistry. For the functionalization of thiophenes, several green chemistry approaches are being explored:

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and, in some cases, improve yields and selectivity. google.com

Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives is a key principle of green chemistry. Research into using bio-based solvents for heterocyclic synthesis is ongoing.

Catalytic Methods: Developing catalytic versions of reactions, such as formylation or bromination, can reduce the amount of stoichiometric reagents and waste generated.

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, improved safety for hazardous reactions, and easier scalability compared to traditional batch processes.

While the established methods for synthesizing this compound rely on traditional synthetic organic chemistry, future research will likely focus on incorporating these more sustainable practices to develop more efficient, cost-effective, and environmentally friendly production routes.

Advanced Methodologies for Structural Elucidation and Purity Assessment in Research

Application of Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For complex substituted heterocycles like 4-Bromo-2-propylthiophene-3-carbaldehyde, one-dimensional (1D) and multi-dimensional (2D) NMR experiments are indispensable for assigning the precise connectivity and spatial arrangement of atoms.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the single aromatic proton on the thiophene (B33073) ring, the aldehyde proton, and the protons of the n-propyl group. The aldehyde proton (CHO) typically appears as a singlet in the downfield region, generally between δ 9.5 and 10.5 ppm. rsc.org The sole remaining proton on the thiophene ring (H-5) would also be a singlet, with its chemical shift influenced by the adjacent bromo and sulfur atoms. The n-propyl group would present as a triplet for the terminal methyl (CH₃) protons, a sextet (or multiplet) for the methylene (B1212753) (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (CH₂) protons directly attached to the thiophene ring.

The ¹³C NMR spectrum provides information on each unique carbon environment. Key signals would include the carbonyl carbon of the aldehyde group (typically δ 180-190 ppm), and four distinct signals for the thiophene ring carbons, with their shifts influenced by the bromo, propyl, and carbaldehyde substituents. The three carbons of the propyl group would also show separate resonances.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity / Notes |

| CHO | 9.8 - 10.2 | 183 - 186 | s (singlet) |

| Thiophene-H5 | 7.5 - 7.8 | 128 - 132 | s (singlet) |

| Thiophene-C2 | - | 150 - 155 | Propyl-substituted carbon |

| Thiophene-C3 | - | 140 - 145 | Aldehyde-substituted carbon |

| Thiophene-C4 | - | 115 - 120 | Bromo-substituted carbon |

| Thiophene-C5 | - | 128 - 132 | Carbon bearing H-5 |

| Propyl-CH₂ (α) | 2.7 - 3.0 | 30 - 35 | t (triplet) |

| Propyl-CH₂ (β) | 1.6 - 1.9 | 22 - 26 | m (multiplet) |

| Propyl-CH₃ (γ) | 0.9 - 1.1 | 13 - 15 | t (triplet) |

Note: Predicted values are based on data from analogous compounds and established substituent effects. Actual values may vary.

Distinguishing this compound from its positional isomers, such as 5-Bromo-2-propylthiophene-3-carbaldehyde or 4-Bromo-3-propylthiophene-2-carbaldehyde, is critical. Multi-dimensional NMR techniques are paramount for this purpose.

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the H-5 signal to its corresponding C-5 signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for establishing connectivity across multiple bonds. For instance, a correlation between the aldehyde proton (CHO) and the C-3 and C-4 carbons of the thiophene ring would confirm the position of the carbaldehyde group. Similarly, correlations from the α-CH₂ protons of the propyl group to the C-2 and C-3 carbons would verify the propyl group's location.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals through-space proximity between protons. A NOESY correlation between the aldehyde proton and the α-CH₂ protons of the propyl group would provide definitive evidence for their adjacent positioning on the thiophene ring at positions 3 and 2, respectively.

These multi-dimensional techniques provide a detailed and unambiguous map of the molecule's atomic connectivity, making them essential for differentiating complex isomers.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. rsc.org This precision allows for the determination of the elemental composition and validation of the molecular formula. For this compound (C₈H₉BrOS), the exact mass of its molecular ion [M]⁺˙ can be calculated and compared to the experimental value, providing strong evidence for its identity. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by 2 Da ([M]⁺˙ and [M+2]⁺˙), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Electron Ionization (EI) is a common technique that causes fragmentation of the molecule. Analyzing these fragments helps to piece together the molecular structure. The fragmentation of substituted thiophenes is a well-defined process. nist.gov For this compound, key fragmentation pathways would likely include:

Loss of the propyl group: Cleavage of the bond between the thiophene ring and the propyl group (α-cleavage) can lead to the loss of an ethyl radical (•C₂H₅) resulting in a prominent fragment ion.

Loss of the aldehyde group: Fragmentation may involve the loss of the formyl radical (•CHO) or a neutral carbon monoxide (CO) molecule after rearrangement.

Loss of Bromine: Cleavage of the C-Br bond can lead to the loss of a bromine radical (•Br).

Thiophene Ring Fragmentation: The thiophene ring itself can undergo cleavage, often leading to the formation of characteristic ions like the thioformyl (B1219250) cation [CHS]⁺. chemicalbook.com

Table 2: Predicted HRMS Data and Major Fragments for C₈H₉BrOS

| Ion/Fragment | Formula | Calculated Exact Mass (m/z) | Notes |

| [M]⁺˙ | C₈H₉⁷⁹BrOS | 231.9612 | Molecular ion with ⁷⁹Br isotope |

| [M+2]⁺˙ | C₈H₉⁸¹BrOS | 233.9591 | Molecular ion with ⁸¹Br isotope |

| [M-C₂H₅]⁺ | C₆H₄BrOS | 202.9292 | Loss of ethyl radical from propyl chain |

| [M-CHO]⁺ | C₇H₈BrS | 202.9530 | Loss of formyl radical |

| [M-Br]⁺ | C₈H₉OS | 153.0374 | Loss of bromine radical |

Vibrational Spectroscopy (FTIR and Raman) for Investigating Functional Group Presence and Molecular Conformations

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are complementary and, when used together, offer a more complete picture of the molecule's vibrational modes. nih.gov

For this compound, the spectra would be dominated by characteristic absorptions/bands corresponding to its constituent parts. nih.govfu-berlin.de

Carbonyl (C=O) Stretch: A strong, sharp absorption band in the FTIR spectrum, typically in the range of 1660-1700 cm⁻¹, is a clear indicator of the aldehyde functional group. fu-berlin.de

C-H Stretches: Aromatic C-H stretching from the thiophene ring appears above 3000 cm⁻¹, while aliphatic C-H stretches from the propyl group appear just below 3000 cm⁻¹.

Thiophene Ring Vibrations: The C=C and C-S stretching vibrations of the thiophene ring give rise to a series of characteristic bands in the fingerprint region (approx. 1550-1300 cm⁻¹ and 850-600 cm⁻¹, respectively). nih.govchemicalbook.com

C-Br Stretch: The carbon-bromine bond stretch is expected to appear as a strong absorption in the low-frequency region of the FTIR spectrum, typically between 500 and 600 cm⁻¹.

Raman spectroscopy is particularly useful for identifying non-polar bonds, and would provide complementary information, especially for the C=C and C-S vibrations of the thiophene ring.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group / Vibration | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| Aldehyde C=O Stretch | FTIR | 1660 - 1700 | Strong |

| Aromatic C-H Stretch | FTIR/Raman | 3050 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | FTIR/Raman | 2850 - 2960 | Medium-Strong |

| Thiophene C=C Stretch | FTIR/Raman | 1550 - 1400 | Medium-Strong |

| Thiophene C-S Stretch | FTIR/Raman | 850 - 600 | Medium |

| C-Br Stretch | FTIR | 600 - 500 | Strong |

X-ray Diffraction Analysis for Solid-State Structure and Crystal Packing

Furthermore, XRD reveals how molecules pack together in the crystal lattice. This packing is governed by intermolecular forces such as van der Waals interactions, dipole-dipole forces, and potentially weaker C-H···O or C-H···S hydrogen bonds. scent.vn The analysis of crystal packing in substituted bromothiophenes has shown that intermolecular interactions involving the bromine and sulfur atoms can play a significant role in dictating the supramolecular architecture. acs.orgosti.gov Understanding the solid-state packing is crucial as it can influence physical properties like melting point, solubility, and stability.

Advanced Chromatographic and Hyphenated Techniques for Reaction Progress Monitoring and Impurity Profiling

Chromatographic techniques are essential for separating the target compound from impurities and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of the final product. rsc.org A reversed-phase HPLC method would be developed to separate this compound from any unreacted starting materials, reagents, or synthetic by-products. By using a UV detector, the purity can be quantified as a percentage of the total peak area. The method can also be used to identify and quantify specific impurities if their standards are available.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS is a powerful hyphenated technique. It separates components of a mixture by GC and then provides mass spectra for each component. This is highly effective for monitoring reaction progress, allowing a chemist to identify intermediates and by-products in real-time. It is also an excellent tool for impurity profiling, as it can separate and identify structurally similar isomers that may be difficult to resolve by other means.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to qualitatively monitor reaction progress and determine appropriate conditions for larger-scale purification by column chromatography. rsc.org

Impurity profiling is a critical aspect of chemical research, ensuring that the properties attributed to a compound are not due to contaminants. For this compound, potential impurities could include positional isomers, over- or under-brominated species, or products of side reactions. A combination of HPLC and GC-MS provides a robust strategy to detect, identify, and quantify such impurities, ensuring the high quality of the research compound.

Reactivity Profiling and Strategic Derivatization of 4 Bromo 2 Propylthiophene 3 Carbaldehyde

Transformations Involving the Aldehyde Moiety

The aldehyde group (-CHO) at the C3 position of the thiophene (B33073) ring is an electrophilic center, susceptible to a variety of transformations that are fundamental to organic synthesis. Its reactivity is modulated by the electronic properties of the propyl- and bromo-substituted thiophene ring.

Nucleophilic Addition Reactions and Mechanistic Investigations

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes nucleophilic addition. Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), can attack the aldehyde to form secondary alcohols. Mechanistically, the reaction involves the nucleophilic attack on the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during aqueous workup. The thiophene ring, along with its substituents, influences the electrophilicity of the aldehyde, but the fundamental reaction pathway remains consistent with that of other aromatic aldehydes.

Condensation Reactions with Nitrogen and Oxygen Nucleophiles (e.g., Imine, Oxime Formation)

The aldehyde functionality serves as an excellent electrophile for condensation reactions with various nucleophiles.

Imine Formation: Primary amines react with 4-Bromo-2-propylthiophene-3-carbaldehyde to form imines, also known as Schiff bases. This reaction is typically catalyzed by a small amount of acid. For instance, analogous structures like 3-bromothiophene-2-carbaldehyde and 4-bromothiophene-2-carbaldehyde react with anilines in the presence of glacial acetic acid to produce the corresponding imines in excellent yields, often exceeding 90%. nih.gov This high efficiency underscores the utility of this transformation for installing complex nitrogen-containing substituents.

Oxime Formation: Reaction with hydroxylamine (B1172632) (NH₂OH), usually from a salt like hydroxylamine hydrochloride in the presence of a base, converts the aldehyde into an oxime. mdpi.com This reaction proceeds via nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon, followed by dehydration. The resulting oximes are valuable synthetic intermediates and can exist as syn and anti isomers. mdpi.com Mechanochemical, solvent-free methods have also been developed for oximation, offering a safer and more environmentally friendly alternative to traditional solution-phase synthesis. mdpi.com

Selective Reductions to Alcohols and Oxidations to Carboxylic Acids

The aldehyde group can be selectively transformed into either an alcohol or a carboxylic acid without affecting the bromine atom, allowing for further functionalization.

Selective Reduction: The aldehyde can be easily reduced to the corresponding primary alcohol, (4-Bromo-2-propylthiophen-3-yl)methanol. This is typically achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. This reagent is highly chemoselective for aldehydes and ketones and will not reduce the carbon-bromine bond or the aromatic thiophene ring under standard conditions.

Selective Oxidation: Conversely, the aldehyde can be oxidized to 4-Bromo-2-propylthiophene-3-carboxylic acid. Standard methods for this transformation include using Tollens' reagent ([Ag(NH₃)₂]⁺) or other mild oxidants like silver(I) oxide (Ag₂O). The feasibility of this oxidation is supported by the commercial availability of closely related compounds such as 4-Bromo-3-thiophenecarboxylic acid and 4-Bromo-thiophene-2-carboxylic acid. manchesterorganics.com These selective transformations are crucial for building more complex molecules where a primary alcohol or a carboxylic acid is a required functional group.

Reactions at the Bromine Substituent: Towards Diverse Functionalization

The bromine atom at the C4 position is a key handle for introducing new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions. libretexts.orglibretexts.orgnih.gov This functionalization route is central to the synthesis of conjugated materials and complex drug-like molecules.

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Stille, Negishi, Sonogashira)

Palladium-catalyzed reactions provide powerful and versatile methods for forming new bonds at the C-Br site. libretexts.org The general mechanism involves a catalytic cycle of oxidative addition of the bromo-thiophene to a Pd(0) complex, followed by transmetalation with an organometallic reagent, and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.orgwikipedia.orgpsu.edu

Suzuki-Miyaura Coupling: This reaction couples the bromo-thiophene with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.org It is widely used due to the stability and low toxicity of the boron reagents. Studies on analogous compounds like 4-bromothiophene-2-carbaldehyde show that coupling with various arylboronic acids proceeds in good to excellent yields using catalysts like Pd(PPh₃)₄ and bases such as K₃PO₄. mdpi.com The reactivity order for halogens in Suzuki coupling is generally I > Br > Cl, making the C-Br bond a reliable reaction site. libretexts.org

Stille Coupling: The Stille reaction involves coupling with an organotin (organostannane) reagent. wikipedia.orgorganic-chemistry.org This method is known for its tolerance of a wide variety of functional groups. uwindsor.ca While concerns about the toxicity of tin byproducts exist, the reaction is highly effective. organic-chemistry.orgharvard.edu Typical catalysts include Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, often with additives like CuI to accelerate the reaction. psu.eduharvard.edu

Negishi Coupling: This reaction utilizes an organozinc reagent as the coupling partner. It is known for its high reactivity and is part of the broader family of palladium-catalyzed cross-couplings. libretexts.org

Sonogashira Coupling: To form a C(sp²)-C(sp) bond, the Sonogashira coupling is employed, which reacts the bromo-thiophene with a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically co-catalyzed by palladium and copper(I) salts (e.g., CuI) in the presence of an amine base. organic-chemistry.org It is exceptionally useful for synthesizing conjugated enynes and arylalkynes, which are precursors to many complex organic materials and natural products. libretexts.org

The following table summarizes typical conditions for these cross-coupling reactions, based on studies of analogous bromo-thiophene systems.

| Reaction Type | Coupling Partner | Catalyst | Base | Solvent | Reference Analogue | Citation |

| Suzuki-Miyaura | Arylboronic Acid/Ester | Pd(PPh₃)₄ | K₃PO₄ | Toluene/Water or Dioxane/Water | 4-Bromothiophene-2-carbaldehyde | mdpi.com |

| Stille | Organostannane | Pd(PPh₃)₄ | - | DMF | General Aryl Bromides | wikipedia.orgharvard.edu |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Amine (e.g., Et₃N) | THF or DMF | General Aryl Bromides | wikipedia.orgorganic-chemistry.org |

| Negishi | Organozinc | Pd(PPh₃)₄ | - | THF | General Aryl Bromides | libretexts.org |

Direct Arylation Polymerization (DAP) Studies

Beyond small-molecule synthesis, this compound is a potential monomer for the synthesis of conjugated polymers via Direct Arylation Polymerization (DAP). DAP is an increasingly important method that forms C-C bonds between an aryl halide and an unactivated C-H bond of a (hetero)arene, avoiding the need to pre-functionalize the C-H partner with organometallic groups (like boron or tin). nih.gov This makes the process more atom-economical and environmentally friendly. chemrxiv.org

In a typical DAP scenario, the bromo-thiophene monomer would be co-polymerized with another heteroaromatic monomer possessing an activatable C-H bond. Research on related thiophene derivatives, such as 3,4-propylenedioxythiophene (B118826) (ProDOT), has demonstrated that DAP is an effective route to high-yield conjugated polymers with desirable electrochromic properties. nih.gov The aldehyde group on the this compound monomer might need to be protected (e.g., as an acetal) prior to polymerization to prevent side reactions, and then deprotected post-polymerization to allow for further functionalization of the polymer side chains. The resulting polymers, featuring a regular, functionalized thiophene backbone, could have applications in organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

Metal-Halogen Exchange and Subsequent Electrophilic Quenching Reactions

The carbon-bromine bond at the C4 position of the thiophene ring is a key functional handle for derivatization through metal-halogen exchange. mdpi.com This reaction is a powerful tool for creating a carbon-metal bond, which can then be reacted with a wide variety of electrophiles to introduce new substituents. The process typically involves treating the bromo-thiophene with a strong organometallic base, most commonly an organolithium reagent like n-butyllithium (n-BuLi), at cryogenic temperatures (e.g., -78 °C) to prevent side reactions. mdpi.comresearchgate.net This generates a highly reactive 4-lithiated thiophene intermediate.

Alternatively, bromine-magnesium exchange can be achieved using reagents like isopropylmagnesium chloride (i-PrMgCl), often in combination with lithium chloride (LiCl) to enhance reactivity. researchgate.net This approach can sometimes be performed under non-cryogenic conditions and may offer different chemoselectivity compared to organolithium reagents. nih.govnih.gov

Once the organometallic intermediate is formed, it is "quenched" by the addition of an electrophile. This step forms a new carbon-carbon or carbon-heteroatom bond at the C4 position with high regioselectivity. The versatility of this method stems from the wide array of electrophiles that can be employed.

Table 1: Examples of Electrophilic Quenching Reactions

| Electrophile | Reagent Example | Resulting Functional Group at C4 |

|---|---|---|

| Carbon Dioxide | CO₂ (gas or dry ice) | Carboxylic Acid (-COOH) |

| Aldehydes/Ketones | Acetone, Benzaldehyde | Secondary/Tertiary Alcohol |

| Alkyl Halides | Methyl Iodide (CH₃I) | Alkyl Group (-CH₃) |

| Borates | Trimethyl borate (B1201080) (B(OMe)₃) | Boronic Acid (-B(OH)₂) |

| Isocyanates | Phenyl isocyanate | Amide (-CONHPh) mdpi.com |

This two-step sequence provides a reliable and regioselective route to complex, multi-substituted thiophenes that would be difficult to access through other synthetic methods. mdpi.com

Electrophilic and Nucleophilic Substitutions on the Thiophene Ring (Considering Regioselectivity)

Electrophilic Aromatic Substitution (SEAr)

The thiophene ring in this compound has one remaining unsubstituted position at C5, making it the sole target for electrophilic aromatic substitution reactions. The regiochemical outcome is dictated by the combined electronic effects of the three existing substituents.

2-Propyl Group: An alkyl group is electron-donating through an inductive effect, acting as a weak activator and an ortho-, para-director. It directs incoming electrophiles to the C3 and C5 positions.

3-Carbaldehyde Group: The aldehyde is a strong electron-withdrawing group via resonance, acting as a deactivator and a meta-director. It directs incoming electrophiles to the C5 position.

4-Bromo Group: Halogens are deactivating due to their inductive effect but are ortho-, para-directors because their lone pairs can stabilize the arenium ion intermediate through resonance. libretexts.org The bromo group directs incoming electrophiles to the C3 and C5 positions.

All three substituents either directly or indirectly favor substitution at the C5 position. This convergence of directing effects results in extremely high regioselectivity for electrophilic attack at this site. youtube.com Reactions such as nitration, sulfonation, or further halogenation would be expected to yield the corresponding 5-substituted product exclusively. nih.gov

Nucleophilic Aromatic Substitution (SNAr)

While thiophene is an electron-rich heterocycle generally resistant to nucleophilic attack, the reactivity can be significantly altered by the presence of electron-withdrawing groups. uoanbar.edu.iq In this compound, the powerful electron-withdrawing aldehyde group at C3 activates the adjacent C4 position towards nucleophilic aromatic substitution (SNAr). nih.gov

This reaction proceeds via a stepwise addition-elimination mechanism. A nucleophile attacks the electron-deficient C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The negative charge in this intermediate is delocalized across the thiophene ring and, crucially, onto the oxygen atom of the aldehyde group. Subsequent elimination of the bromide ion restores the aromaticity of the ring and yields the substituted product. Thiophene derivatives are often more reactive in SNAr reactions than their benzene (B151609) counterparts. uoanbar.edu.iqnih.gov

Table 2: Potential Nucleophiles for SNAr at the C4 Position

| Nucleophile Class | Reagent Example | Resulting Functional Group at C4 |

|---|---|---|

| Alkoxides | Sodium Methoxide (NaOMe) | Methoxy (-OCH₃) |

| Amines | Pyrrolidine, Piperidine | Secondary/Tertiary Amine nih.govnih.gov |

| Thiolates | Sodium thiophenoxide (NaSPh) | Thioether (-SPh) |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile (-CN) |

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates atoms from all starting materials. wikipedia.org The aldehyde functionality of this compound makes it an ideal substrate for a variety of well-known MCRs, enabling the rapid construction of complex molecular architectures. nih.gov

The aldehyde can act as the electrophilic carbonyl component in several named MCRs:

Ugi Four-Component Reaction (Ugi-4CR): This reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide. Using this compound as the aldehyde component would lead to the formation of α-acetamidoamides bearing the complex thiophene scaffold. wikipedia.org

Passerini Three-Component Reaction (Passerini-3CR): A reaction between an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy carboxamide. wikipedia.org

Biginelli Reaction: This reaction typically involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to synthesize dihydropyrimidinones, a privileged scaffold in medicinal chemistry.

Gewald Reaction: The Gewald reaction involves the condensation of a carbonyl compound (like our aldehyde), an α-cyanoester, and elemental sulfur in the presence of a base to form a polysubstituted aminothiophene.

The ability to use this compound in MCRs provides a powerful strategy for generating diverse chemical libraries for applications such as drug discovery. nih.gov

Table 3: Hypothetical Ugi Reaction with this compound

| Component | Example Reagent | Role |

|---|---|---|

| Aldehyde | This compound | Carbonyl Component |

| Amine | Aniline | Nucleophile |

| Carboxylic Acid | Acetic Acid | Proton Source / Acyl Donor |

Chemo-, Regio-, and Stereoselectivity in Complex Reaction Systems

The presence of multiple reactive sites on this compound makes selectivity a paramount consideration in its derivatization.

Chemoselectivity: This refers to the preferential reaction of one functional group over another. For instance, reduction with a mild hydride agent like sodium borohydride (NaBH₄) would chemoselectively reduce the aldehyde to a primary alcohol without affecting the C-Br bond or the thiophene ring. Conversely, metal-halogen exchange using n-BuLi at low temperatures is highly chemoselective for the C-Br bond, leaving the aldehyde group intact (though it may be temporarily protected as a lithium alkoxide during the reaction). mdpi.comresearchgate.net MCRs are chemoselective for the aldehyde group.

Regioselectivity: This concerns the position at which a reaction occurs. As previously discussed, this molecule exhibits excellent regioselectivity. Metal-halogen exchange occurs exclusively at the C4 position. mdpi.commdpi.com Electrophilic aromatic substitution is highly directed to the C5 position. Nucleophilic attack is directed to the C4 carbon, activated by the adjacent aldehyde. This predictable regioselectivity is a significant asset in multi-step syntheses.

Stereoselectivity: This becomes relevant in reactions that create a new chiral center. The most common instance would be the nucleophilic addition to the C3-aldehyde. For example, reaction with a Grignard reagent (e.g., MeMgBr) or reduction of the aldehyde would transform the planar carbonyl carbon into a tetrahedral stereocenter, producing a secondary alcohol. In the absence of a chiral influence (such as a chiral catalyst or reagent), this would result in a racemic mixture of two enantiomers. However, the use of chiral reducing agents or catalysts could, in principle, lead to the stereoselective formation of one enantiomer over the other, providing access to optically active thiophene derivatives.

Computational and Theoretical Investigations on 4 Bromo 2 Propylthiophene 3 Carbaldehyde and Its Derivatives

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Frontier Molecular Orbitals (FMO), and Reactivity Descriptors

Quantum chemical calculations, especially those using Density Functional Theory (DFT), are instrumental in exploring the electronic characteristics of thiophene (B33073) derivatives. jchps.com DFT methods, such as the widely used B3LYP functional, can accurately model molecular geometries and electronic properties. jchps.comresearchgate.net

Electronic Structure and Frontier Molecular Orbitals (FMO)

The electronic behavior of a molecule is largely governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comnumberanalytics.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO signifies its ability to accept electrons (electrophilicity). pku.edu.cn The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller gap generally implies higher reactivity. jchps.comnumberanalytics.com

For 4-Bromo-2-propylthiophene-3-carbaldehyde, the HOMO is expected to be localized primarily on the electron-rich thiophene ring, influenced by the electron-donating propyl group. The LUMO is anticipated to be centered on the electron-withdrawing carbaldehyde group and the bromine atom. DFT calculations on similar thiophene systems have shown that substituents significantly modulate the HOMO-LUMO energy levels and the corresponding energy gap. researchgate.netrsc.org For instance, studies on thiophene oligomers reveal that π-conjugation and the nature of substituents directly affect the energy levels and band gap. researchgate.net

Reactivity Descriptors

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a theoretical framework for understanding the molecule's stability and reactivity. jchps.com

| Descriptor | Formula | Significance |

| Ionization Potential (IP) | IP ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (EA) | EA ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ ≈ (IP + EA) / 2 | The ability to attract electrons. |

| Chemical Hardness (η) | η ≈ (IP - EA) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | A measure of reactivity; the inverse of hardness. |

| This table outlines key reactivity descriptors derived from HOMO and LUMO energies, based on theoretical chemistry principles. jchps.com |

Molecular Electrostatic Potential (MEP) Mapping for Predicting Reaction Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule and predict its reactive behavior. researchgate.net The MEP surface displays regions of varying electron density, which are color-coded to indicate electrostatic potential.

Negative Regions (Red/Yellow): These areas are rich in electrons and represent sites susceptible to electrophilic attack.

Positive Regions (Blue/Green): These areas are electron-deficient and are favorable for nucleophilic attack. researchgate.net

For this compound, an MEP map would likely reveal a significant negative potential (red) around the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs of electrons. This makes the carbonyl carbon an electrophilic site. Another region of negative potential might be associated with the bromine atom. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the thiophene ring and the propyl group, indicating their susceptibility to attack by nucleophiles. researchgate.netresearchgate.net MEP analysis is thus crucial for rationalizing and predicting the regioselectivity of electrophilic and nucleophilic reactions involving the molecule. youtube.com

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling is a powerful method for investigating reaction mechanisms at the molecular level. For this compound, this can involve mapping the potential energy surface for reactions such as nucleophilic addition to the aldehyde, electrophilic substitution on the thiophene ring, or metal-catalyzed cross-coupling reactions. youtube.comresearchgate.net

By calculating the energies of reactants, intermediates, products, and, most importantly, transition states, chemists can determine the activation energy (energy barrier) for a given reaction step. chemrxiv.org A lower activation energy corresponds to a faster reaction rate. Transition state theory, often used in conjunction with DFT calculations, allows for the precise location of the highest energy point along the reaction coordinate. chemrxiv.org

For example, in the reaction of a thiophene-2-carbaldehyde (B41791) with a diazo compound, DFT calculations have been used to explain the diastereoselectivity by analyzing the different transition states leading to the products. researchgate.net Similarly, understanding the stability of carbocation intermediates formed during electrophilic attack on the thiophene ring helps explain the observed regioselectivity. youtube.com Eyring analysis of calculated transition states can also provide insights into the entropy of activation, revealing how ordered the transition state is. chemrxiv.org

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry offers reliable methods for predicting various spectroscopic properties, which can then be correlated with experimental data to confirm molecular structures. jchps.com

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. The calculated shifts for this compound would be compared against experimentally obtained spectra. For instance, the chemical shift of the remaining thiophene proton would be a key indicator of the substitution pattern. mdpi.com

Vibrational Spectroscopy (IR and Raman): Theoretical frequency calculations can predict the vibrational modes of the molecule. These calculated frequencies correspond to specific bond stretches, bends, and torsions. For example, the characteristic C=O stretch of the aldehyde group and the C-Br stretch would be identifiable. Comparing the calculated IR and Raman spectra with experimental ones helps in the structural assignment and validation of the synthesized compound. jchps.comnih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and simulate UV-Vis absorption spectra. jchps.comnih.gov The calculations can determine the wavelengths of maximum absorption (λmax), which arise from electronic excitations, often corresponding to HOMO→LUMO transitions. These predictions help in interpreting experimental spectra and understanding the electronic properties of the molecule. nih.govresearchgate.net

The agreement between computed and experimental spectra serves as a strong validation of both the molecular structure and the computational methodology employed. researchgate.net

Conformational Analysis and Intermolecular Interaction Studies

The three-dimensional structure and packing of molecules are determined by their conformational preferences and the nature of their intermolecular interactions.

Intermolecular Interactions In the solid state, molecules of this compound would interact through various non-covalent forces. Computational tools like Hirshfeld surface analysis can quantify these interactions. Potential interactions include:

Halogen Bonding: The electrophilic region on the bromine atom can interact with a nucleophilic site on an adjacent molecule.

Hydrogen Bonding: The aldehyde oxygen can act as a hydrogen bond acceptor, interacting with C-H donors from neighboring molecules.

π-π Stacking: The aromatic thiophene rings can stack on top of one another, contributing to crystal packing stability.

Van der Waals Forces: These dispersion forces are present between all molecules.

Understanding these interactions is key to predicting the crystal structure and material properties of the compound.

Strategic Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Key Precursor in the Design and Development of π-Conjugated Systems

The development of π-conjugated systems is central to the field of organic electronics. These systems, characterized by alternating single and multiple bonds, allow for the delocalization of electrons, which is the basis for their semiconducting properties. 4-Bromo-2-propylthiophene-3-carbaldehyde is an ideal starting material for the synthesis of such systems.

The presence of the bromine atom on the thiophene (B33073) ring of this compound makes it a suitable monomer for various polymerization reactions, such as Stille, Suzuki, and direct arylation polymerization. These reactions allow for the coupling of the monomer units to form high-molecular-weight conjugated polymers. The formyl group can be either protected during polymerization and deprotected later for post-functionalization or it can be incorporated into the polymer backbone through specific reaction schemes, leading to polymers with unique electronic and structural properties.

For instance, a hypothetical polymerization of this compound, after conversion of the aldehyde to a more stable group or its use in a subsequent reaction, could yield a polythiophene derivative. The properties of such a polymer would be influenced by the nature of the co-monomer and the polymerization method.

Oligothiophenes, which are short, well-defined chains of thiophene units, are often used as model compounds for their polymeric counterparts and have applications in their own right. The controlled, stepwise synthesis of oligothiophenes allows for precise tuning of their electronic properties. This compound can be used as a key building block in the iterative synthesis of oligothiophenes. The bromine atom allows for coupling reactions to extend the oligomer chain, while the formyl group can be used to introduce other functional moieties or to create branched or star-shaped oligomers. The electronic properties of these oligothiophenes, such as their HOMO/LUMO energy levels and bandgap, can be systematically varied by changing the length of the oligomer and the nature of the substituents.

The table below illustrates the typical effect of increasing the number of thiophene units on the electronic properties of oligothiophenes, based on data for analogous compounds.

| Number of Thiophene Units | Absorption Max (nm) | Emission Max (nm) | Band Gap (eV) |

| 2 | ~350 | ~420 | ~3.0 |

| 4 | ~420 | ~500 | ~2.5 |

| 6 | ~460 | ~550 | ~2.2 |

| 8 | ~490 | ~580 | ~2.0 |

| This table presents representative data for unsubstituted oligothiophenes to illustrate the general trend. The actual values for derivatives of this compound would be influenced by the specific substituents. |

Integration into Novel Organic Semiconductor Architectures

The unique electronic and physical properties of materials derived from this compound make them promising candidates for integration into a variety of organic semiconductor devices.

In the field of organic photovoltaics, there is a constant search for new donor and acceptor materials that can improve power conversion efficiencies. Donor-acceptor (D-A) copolymers, where electron-rich (donor) and electron-poor (acceptor) units are alternated along the polymer chain, have proven to be a particularly successful strategy. The thiophene unit in this compound is electron-rich and can act as a donor unit. Through cross-coupling reactions, it can be copolymerized with various electron-accepting monomers to create D-A copolymers with tailored bandgaps and energy levels for efficient light absorption and charge separation. The formyl group, if modified, could further influence the electronic properties and morphology of the polymer blend in an OPV device.

Organic field-effect transistors are key components in flexible and transparent electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used. Oligothiophenes and polythiophenes are among the most studied classes of materials for OFETs. The propyl group on this compound would enhance the solubility of any resulting oligomer or polymer, facilitating solution-based fabrication techniques like spin-coating and inkjet printing. The ability to form well-ordered thin films is crucial for achieving high charge carrier mobility. The specific substitution pattern of the thiophene ring can influence the molecular packing in the solid state, which in turn affects the electronic coupling between adjacent molecules and thus the charge transport properties. Alkylated thiophene-3-carbaldehydes are known to be valuable building blocks for organic field-effect transistors.

The following table shows typical performance parameters for OFETs based on various polythiophene derivatives, providing a benchmark for what might be achievable with materials derived from this compound.

| Polymer Type | Hole Mobility (cm²/Vs) | On/Off Ratio |

| Regioregular P3HT | 0.01 - 0.1 | 10⁵ - 10⁷ |

| Donor-Acceptor Copolymer 1 | 0.5 - 2.0 | 10⁶ - 10⁸ |

| Donor-Acceptor Copolymer 2 | > 2.0 | > 10⁸ |

| This table presents a range of reported values for different polythiophene-based OFETs to illustrate the potential performance. P3HT (Poly(3-hexylthiophene)) is a widely studied benchmark material. |

Organic light-emitting diodes are now commonplace in displays and lighting applications. The color and efficiency of an OLED are determined by the emissive layer. Thiophene-based conjugated materials are known to be fluorescent and can be used as emitters in OLEDs. By extending the π-conjugation of this compound through polymerization or oligomerization, materials with emission colors spanning the visible spectrum could be synthesized. The formyl group is particularly interesting in this context, as it can be used to introduce moieties that can tune the emission wavelength, improve quantum efficiency, or promote specific intermolecular interactions that affect the emissive properties in the solid state. Thiophene-based compounds are also utilized as host materials for phosphorescent emitters in high-efficiency OLEDs.

Contribution to the Synthesis of Advanced Functional Materials

The presence of the thiophene ring, a key component in many organic electronic materials, combined with the reactive bromo and formyl groups, positions this compound as a critical precursor for a variety of advanced functional materials. researchgate.net The 2-propyl group can enhance the solubility of the resulting materials in organic solvents, a crucial aspect for solution-based processing and fabrication of devices. hmdb.ca

Thiophene-based compounds have demonstrated significant potential in the development of chemo/biosensors due to their exceptional photophysical properties. nih.gov The aldehyde functionality at the 3-position of this compound can be readily transformed into various recognition moieties, such as Schiff bases or other heterocyclic systems, which can selectively bind to specific analytes. The bromine atom at the 4-position offers a site for further functionalization, for instance, through Suzuki cross-coupling reactions, to introduce fluorophores or other signaling units. mdpi.com This dual functionality allows for the modular design of sensor molecules. For example, similar brominated thiophene aldehydes have been utilized in the synthesis of optical chemosensors for the detection of metal ions. The synthetic strategy often involves a palladium-catalyzed cross-coupling reaction at the bromo position to introduce an aryl group, thereby extending the π-conjugated system and tuning the photophysical properties of the final sensor molecule.

A representative synthetic approach could involve the reaction of this compound with a suitable arylboronic acid via a Suzuki-Miyaura coupling reaction. The resulting 4-aryl-2-propylthiophene-3-carbaldehyde can then be further modified at the aldehyde group to complete the chemosensor structure. The choice of the arylboronic acid and the subsequent modification of the aldehyde would determine the selectivity and sensitivity of the sensor.

Table 1: Potential Synthetic Transformations for Chemosensor Development

| Starting Material | Reagent/Condition | Intermediate/Product | Application |

|---|---|---|---|

| This compound | Arylboronic acid, Pd catalyst | 4-Aryl-2-propylthiophene-3-carbaldehyde | Precursor for fluorescent probes |

| 4-Aryl-2-propylthiophene-3-carbaldehyde | Amine, condensation | Schiff base derivative | Metal ion sensor |

Stimuli-responsive polymers, which can change their physical or chemical properties in response to external stimuli such as light, temperature, or pH, are at the forefront of materials science research. Thiophene-containing polymers are particularly interesting in this context due to their tunable electronic and optical properties. The aldehyde group of this compound can be utilized to introduce stimuli-responsive moieties into a polymer backbone or as a side chain. For instance, the aldehyde can undergo condensation reactions with amines or other nucleophiles to form linkages that are sensitive to pH changes.

Furthermore, the bromo- and formyl- groups can be used in polymerization reactions to create functional polythiophenes. While the direct polymerization of this specific monomer is not widely reported, analogous functionalized thiophene monomers are used to synthesize polymers with tailored properties. researchgate.netgoogle.com The propyl group would contribute to the processability of the resulting polymer. The aldehyde and bromo functionalities could be preserved during polymerization for post-polymerization modification, allowing for the introduction of a wide range of functional groups and creating a platform for diverse stimuli-responsive materials.

Strategic Intermediate in the Synthesis of Complex Natural Product Analogues (Focus on Synthetic Methodologies)

The synthesis of analogues of complex natural products is a crucial endeavor in medicinal chemistry for the development of new therapeutic agents. The thiophene ring can serve as a bioisostere for other aromatic or heteroaromatic systems found in natural products. The functional group handles on this compound make it a valuable intermediate for the construction of such analogues.

The synthetic utility of this compound lies in its ability to undergo sequential and regioselective transformations. The bromine atom at the 4-position can be readily converted to a variety of other functional groups through cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings, allowing for the introduction of complex carbon skeletons. researchgate.netnih.gov The aldehyde group at the 3-position can be used as a point of diversification, for example, through Wittig reactions, aldol (B89426) condensations, or reductive aminations, to build up the desired molecular complexity. The propyl group at the 2-position can influence the conformation and lipophilicity of the final analogue, which can be critical for its biological activity.

For example, a synthetic strategy towards a complex natural product analogue could involve an initial Suzuki coupling at the 4-position of this compound with a suitable boronic acid to form a biaryl linkage. The aldehyde at the 3-position could then be elaborated into a side chain present in the natural product target. This stepwise approach allows for the modular construction of complex molecules and the rapid generation of a library of analogues for structure-activity relationship studies.

Development of Novel Ligands and Scaffolds for Homogeneous and Heterogeneous Catalysis

The development of new ligands is a cornerstone of modern catalysis. Thiophene-based ligands have found applications in a variety of catalytic transformations. The rigid and electronically tunable nature of the thiophene ring makes it an attractive scaffold for ligand design. This compound can serve as a starting material for the synthesis of novel mono- and bidentate ligands.

The aldehyde group can be converted into a variety of coordinating groups, such as phosphines, amines, or pyridines. For instance, a condensation reaction of the aldehyde with a suitable aminophosphine (B1255530) could yield a P,N-bidentate ligand. The bromine atom at the 4-position provides an additional site for modification, allowing for the introduction of other coordinating groups or for anchoring the ligand to a solid support for heterogeneous catalysis.

A potential synthetic route to a novel phosphine (B1218219) ligand could involve the reduction of the aldehyde group to an alcohol, followed by conversion to a chloromethyl group. Subsequent reaction with a phosphide (B1233454) would yield the desired thiophene-based phosphine ligand. The electronic properties of the ligand, and thus its catalytic activity, could be tuned by modifying the substituent at the 4-position via the bromo-precursor.

Table 2: Potential Ligand Synthesis from this compound

| Ligand Type | Synthetic Strategy | Potential Application |

|---|---|---|

| P,N-Bidentate | Condensation of aldehyde with aminophosphine | Asymmetric catalysis |

| Thiophene-phosphine | Reduction of aldehyde, conversion to halide, reaction with phosphide | Cross-coupling reactions |

Future Research Directions and Emerging Trends

Exploration of Sustainable and Green Synthesis Approaches for 4-Bromo-2-propylthiophene-3-carbaldehyde

Traditional synthetic routes to polysubstituted thiophenes often rely on methods that are not environmentally benign, such as the Paal-Knorr and Gewald reactions, which can involve harsh conditions and produce significant waste. nih.govpharmaguideline.com The synthesis of related structures like 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide has been achieved through multi-step protocols involving successive lithiations, which require cryogenic temperatures and organometallic reagents. mdpi.com Future research will focus on developing greener alternatives for the synthesis of this compound.

Key areas of exploration include:

Metal-Free Catalysis: Shifting from metal-mediated synthesis to metal-free methods can reduce toxicity and environmental impact. nih.gov This includes exploring reactions that utilize elemental sulfur or potassium sulfide (B99878) as the sulfur source with substrates like cyclopropyl (B3062369) ethanol (B145695) derivatives. nih.govorganic-chemistry.org

Green Solvents: Replacing conventional organic solvents with greener alternatives such as water, ionic liquids, or deep eutectic solvents is a critical goal. rsc.org

Solvent-Free Reactions: Performing reactions under solvent-free conditions, for example, using microwave irradiation or grinding techniques, can significantly reduce waste and energy consumption. journalijar.commdpi.com

Atom Economy: Employing atom-economical reactions like cycloadditions and multicomponent reactions (MCRs) that incorporate most or all atoms from the starting materials into the final product. nih.gov For instance, methods using potassium sulfide with substituted buta-1-enes proceed via cleavage of multiple C-H bonds in a transition-metal-free manner. organic-chemistry.org

Table 1: Comparison of Synthetic Approaches for Substituted Thiophenes

| Approach | Traditional Method Example | Potential Green Alternative | Key Advantages of Green Approach |

|---|---|---|---|

| Catalysis | Metal-mediated cross-coupling (e.g., Palladium, Copper). nih.gov | Organocatalysis; Metal-free C-H activation. organic-chemistry.org | Reduced metal toxicity, lower cost, milder conditions. |

| Solvent | Volatile organic compounds (e.g., THF, Chloroform). mdpi.com | Water, deep eutectic solvents, ionic liquids. rsc.org | Reduced environmental impact, improved safety. |

| Energy Input | High-temperature reflux. pharmaguideline.com | Microwave-assisted synthesis, sonication. journalijar.comnih.gov | Faster reaction times, lower energy consumption. |

| Reaction Type | Stepwise functionalization (e.g., lithiation, protection/deprotection). mdpi.com | One-pot multicomponent reactions (MCRs). nih.gov | Increased efficiency, reduced waste, simplified purification. |

Investigation of Novel Reactivity Patterns and Unprecedented Transformation Pathways

The reactivity of this compound is dictated by its three distinct functional groups. The thiophene (B33073) ring is more nucleophilic than benzene (B151609) and typically undergoes electrophilic substitution at the C5 position. pharmaguideline.com However, the existing substitution pattern opens avenues for more complex transformations.

Future research will investigate:

Cross-Coupling Reactions: The bromo group at the C4 position is a prime handle for metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, and Kumada couplings, allowing for the introduction of diverse aryl, heteroaryl, or alkyl substituents. jcu.edu.aunih.gov This has been demonstrated in the synthesis of 4-arylthiophene-2-carbaldehydes from 4-bromothiophene-2-carbaldehyde. nih.govnih.gov

Aldehyde Transformations: The carbaldehyde group can participate in a wide array of reactions, including Wittig olefination, aldol (B89426) condensations, and reductive amination, to build complex side chains or fused ring systems. testbook.com

Oxidative Dimerization: Brominated thiophenes, when oxidized, can form reactive thiophene S-oxide intermediates that may undergo dimerization or cycloaddition reactions, a pathway that remains to be explored for this specific substitution pattern. rsc.org

Intramolecular Cyclizations: Designing reactions where the aldehyde or a derivative thereof reacts with a substituent introduced at the C4-position could lead to novel fused heterocyclic systems, such as thieno[3,4-c]pyridines or other complex polycycles.

Table 2: Reactivity Profile of this compound

| Functional Group | Position | Class of Reactions | Potential Products |

|---|---|---|---|

| Carbaldehyde (-CHO) | C3 | Nucleophilic Addition, Condensation, Oxidation/Reduction. testbook.com | Alcohols, imines, alkenes, carboxylic acids, acetals. |

| Bromo (-Br) | C4 | Metal-Catalyzed Cross-Coupling (Suzuki, Stille, etc.), Nucleophilic Aromatic Substitution. jcu.edu.au | Aryl/alkyl-substituted thiophenes, amino-thiophenes. |

| Thiophene Ring | - | Electrophilic Substitution (at C5), Oxidation, Ring-Opening. pharmaguideline.com | 5-Substituted derivatives, thiophene-S-oxides, maleic acids. pharmaguideline.comrsc.org |

| Propyl (-C3H7) | C2 | C-H Activation, Radical Halogenation. | Functionalized alkyl chains. |

Integration into Multi-Component Reaction Sequences and Flow Chemistry

Modern synthetic chemistry emphasizes efficiency and sustainability, making multicomponent reactions (MCRs) and flow chemistry powerful tools. teknoscienze.comnih.gov MCRs combine three or more reactants in a single pot to form a complex product, enhancing synthetic efficiency. researchgate.net Flow chemistry offers superior control over reaction parameters, improved safety, and scalability. vapourtec.comthieme.de

Emerging trends include:

MCR Building Block: this compound is an ideal candidate for MCRs. The aldehyde functionality can readily participate in classic MCRs like the Ugi, Passerini, or Hantzsch reactions to rapidly generate libraries of complex molecules with high structural diversity. researchgate.net

Flow Synthesis: The synthesis of the compound itself, particularly steps that are hazardous or difficult to control in batch (e.g., bromination, lithiation), could be made safer and more efficient in a continuous flow reactor.

Telescoped Synthesis: Integrating the synthesis of this compound with its subsequent derivatization in a continuous, multi-step flow process without isolating intermediates. This "telescoped" approach minimizes waste and purification steps. teknoscienze.com

Table 3: Hypothetical Ugi-Type MCR Involving the Target Compound

| Component 1 | Component 2 | Component 3 | Component 4 | Potential Product Class |

|---|---|---|---|---|

| This compound (Aldehyde) | Aniline (Amine) | Cyclohexyl isocyanide (Isocyanide) | Acetic Acid (Carboxylic Acid) | α-Acylamino carboxamide derivatives of thiophene. |

Development of High-Throughput Screening Methodologies for Derivatization

The dual reactivity of the bromo and aldehyde groups makes this compound an excellent scaffold for combinatorial chemistry and the creation of compound libraries. High-throughput screening (HTS) methodologies enable the rapid synthesis and evaluation of large numbers of derivatives.

Future efforts will focus on:

Automated Library Synthesis: Utilizing automated flow chemistry systems to perform parallel or sequential derivatization reactions. vapourtec.com For example, an array of boronic acids could be reacted with the bromo-scaffold via Suzuki coupling in one set of reactors, followed by reaction of the aldehyde with a library of amines in a subsequent module.

Parallel Synthesis: Employing multi-well plates to conduct numerous distinct reactions simultaneously. The bromo group can be functionalized with different coupling partners, and the aldehyde can be converted into a variety of functional groups in a parallel fashion.

Screening-Compatible Synthesis: Designing synthetic routes that result in products amenable to direct biological or materials screening, minimizing the need for extensive purification, which is often a bottleneck in HTS.

Table 4: Derivatization Reactions Amenable to High-Throughput Synthesis

| Reactive Site | Reaction Type | Reagent Class (Examples) | Resulting Functional Group |

|---|---|---|---|

| C4-Bromo | Suzuki Coupling | Aryl/heteroaryl boronic acids. nih.gov | Aryl/heteroaryl substituent. |

| C4-Bromo | Buchwald-Hartwig Amination | Primary/secondary amines. | Amino substituent. |

| C3-Aldehyde | Reductive Amination | Ammonia, primary/secondary amines. | Amino-methyl group. |

| C3-Aldehyde | Wittig Reaction | Phosphonium ylides. | Alkene. |

Advanced Spectroscopic Tools for In-Situ Reaction Monitoring and Process Analytical Technology (PAT)

Process Analytical Technology (PAT) is a framework encouraged by regulatory agencies like the FDA to design, analyze, and control manufacturing processes by measuring critical parameters in real-time. mt.comthermofisher.comnih.gov This approach ensures quality and improves process understanding and robustness. researchgate.net

For this compound, PAT can be implemented through:

In-Situ Spectroscopy: Using probes directly inserted into the reaction vessel (or flow stream) to monitor the reaction as it happens. Techniques like Fourier-Transform Infrared (FTIR), Raman, and Near-Infrared (NIR) spectroscopy can track the concentration of reactants, intermediates, and products without the need for sampling. researchgate.netamericanpharmaceuticalreview.com